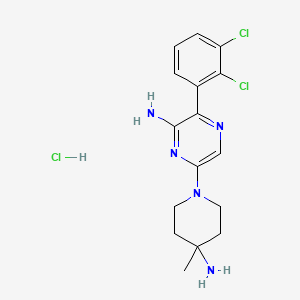

SHP099 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular pathways, including development, metabolism, and cell signaling. This compound has gained significant attention due to its potential as an anticancer agent, particularly in targeting receptor-tyrosine-kinase-driven cancers .

Mechanism of Action

Target of Action

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor that primarily targets the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2) . SHP2 is a key enzyme in pathways regulating tumor growth signaling and has been observed to be upregulated in various cancers . Therefore, it has gained interest as a promising anticancer drug target .

Mode of Action

This compound operates through a unique allosteric inhibition mechanism that stabilizes SHP2 protein in a self-inhibitory conformation . This results in the inhibition of SHP2’s phosphatase activity, thereby preventing it from carrying out its role in tumor growth signaling pathways .

Biochemical Pathways

SHP2 is involved in multiple oncogenic cellular signaling cascades, such as the RAS-ERK and JAK-STAT pathways . By inhibiting SHP2, this compound disrupts these pathways, leading to a reduction in tumor growth signaling . For instance, SHP2 has been found to play a core role in oncogenic KRAS-driven tumors, particularly KRAS mutant non-small cell lung cancer, which heavily relies on SHP2’s activity .

Result of Action

The inhibition of SHP2 by this compound has been shown to have potent anticancer activity . For example, it has been found to prevent lipopolysaccharide-induced acute lung injury in mice . Furthermore, it has been shown to relieve acute lung injury and significantly increase animal survival when administered to mice with acute lung injury and sepsis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of delivery can impact the efficacy of the drug. One study developed multilayer coatings for localized delivery of SHP099 to improve upon current cancer therapies . This method of delivery was found to overcome common complications of systemic chemotherapeutic administration, while maximizing SHP099 efficacy . .

Biochemical Analysis

Biochemical Properties

SHP099 hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of SHP2 . It interacts with enzymes and proteins, specifically the SHP2 phosphatase . The nature of these interactions involves the inhibition of SHP2, which in turn affects the MAPK signaling pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the SHP2 phosphatase, thereby affecting the MAPK signaling pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the SHP2 phosphatase . It exerts its effects at the molecular level by inhibiting SHP2, which in turn affects the MAPK signaling pathway . This can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows consistent inhibition of the SHP2 phosphatase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the MAPK signaling pathway . It interacts with the SHP2 phosphatase, an enzyme that plays a crucial role in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SHP099 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of cyclodextrin-mediated host-guest interactions in polyelectrolyte multilayer films for the localized delivery of SHP099 . The synthetic route typically includes the following steps:

- Preparation of stock solutions of SHP099 and poly-carboxymethyl-β-cyclodextrin in phosphate-buffered saline (PBS).

- Dilution of these stock solutions in cell culture media to achieve the desired concentration.

- Incubation of the solutions with cells, with media replacement every 3-4 days .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and quality control measures to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

SHP099 hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Acetic acid: Used as a solvent and reagent in various reactions.

Phosphate-buffered saline (PBS): Used as a solvent for preparing stock solutions.

Major Products Formed

The major products formed from the reactions involving this compound include various intermediates and final compounds that exhibit potent anticancer activity .

Scientific Research Applications

SHP099 hydrochloride has a wide range of scientific research applications, including:

Cancer Therapy: this compound has shown potent anticancer activity in various in vitro and in vivo models. .

Acute Lung Injury: This compound has been shown to prevent lipopolysaccharide-induced acute lung injury in mice, highlighting its potential as a therapeutic agent for inflammatory conditions.

Cell Signaling Studies: This compound is used in research to study the role of SHP2 in various cellular pathways, including the MAPK signaling pathway.

Comparison with Similar Compounds

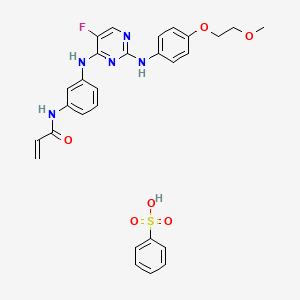

SHP099 hydrochloride is unique in its high selectivity and potency as an SHP2 inhibitor. It has shown reduced off-target cytotoxicity and high-target specificity compared to other SHP2 inhibitors . Similar compounds include:

Omipalisib: Another SHP2 inhibitor that has been used in combination with this compound to reduce tumor growth.

Osimertinib: A tyrosine kinase inhibitor that, when used in combination with this compound, strongly inhibits the growth of certain cancer cells.

Alectinib: Another tyrosine kinase inhibitor that, in combination with this compound, effectively inhibits the growth of specific cancer cell lines.

Properties

IUPAC Name |

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQHYRFUYAXWOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)